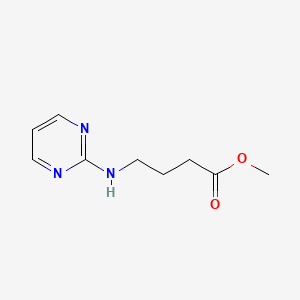

Methyl 4-(2-pyrimidinylamino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-pyrimidinylamino)butanoate” is a chemical compound with the molecular formula C9H13N3O2 . It is used in proteomics research .

Physical And Chemical Properties Analysis

“Methyl 4-(2-pyrimidinylamino)butanoate” has a molecular weight of 195.22 . The melting point is reported to be between 73-75°C . Other physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Pyrolysis and Combustion Studies

Methyl 4-(2-pyrimidinylamino)butanoate has been investigated in the context of pyrolysis and combustion, particularly relevant to biodiesel. Farooq et al. (2012) conducted shock tube studies on methyl butanoate pyrolysis, focusing on its decomposition pathways, which are critical in developing mechanisms for larger methyl esters found in biodiesel (Farooq et al., 2012).

Biofuel and Biocommodity Chemicals

The compound's relevance extends to biofuels and biocommodity chemicals. Ghiaci et al. (2014) demonstrated the production of 2-butanol and butanone in Saccharomyces cerevisiae through a combination of a B12 dependent dehydratase and a secondary alcohol dehydrogenase, highlighting its potential as a biofuel component (Ghiaci et al., 2014).

Tobacco-Specific Carcinogen Metabolism

Significant research has focused on the metabolism of tobacco-specific carcinogens related to Methyl 4-(2-pyrimidinylamino)butanoate. Hecht et al. (1980) explored the metabolism of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rats, a tobacco-specific carcinogen, and found metabolites resulting from alpha-hydroxylation, carbonyl reduction, and N-oxidation (Hecht et al., 1980). This line of research is critical for understanding the impact of tobacco-specific nitrosamines on human health.

Chromatography and Mass Spectrometry Applications

The compound is also studied in the context of chromatography and mass spectrometry. Jing et al. (2014) developed a method using liquid chromatography-electrospray ionization-tandem mass spectrometry for quantitating urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of NNK metabolic activation in smokers (Jing et al., 2014).

DNA and Protein Adduct Formation Studies

The formation of DNA and protein adducts from tobacco-specific nitrosamines is another area of research. For instance, Hecht et al. (2004) identified O2-substituted pyrimidine adducts formed in reactions of NNK and NNAL with DNA, contributing to our understanding of the mutagenic and carcinogenic activities of tobacco-specific nitrosamines (Hecht et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(pyrimidin-2-ylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFCCSHJEPEXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1=NC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-pyrimidinylamino)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)

![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)

![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)

![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)